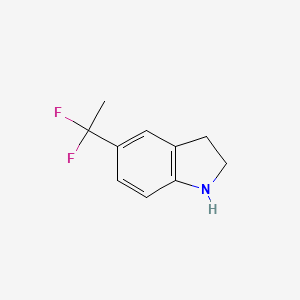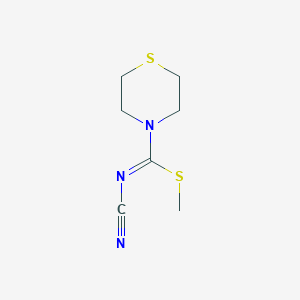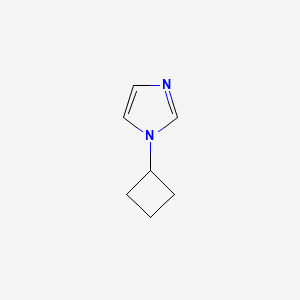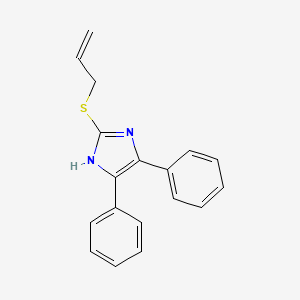
5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(1,1-Difluoroéthyl)-2,3-dihydro-1H-indole est un composé chimique appartenant à la classe des indoles, qui sont des composés organiques aromatiques hétérocycliques. Ce composé se caractérise par la présence d'un groupe difluoroéthyle attaché au cycle indole. Les indoles sont connus pour leur large gamme d'activités biologiques et sont souvent utilisés comme éléments constitutifs dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(1,1-Difluoroéthyl)-2,3-dihydro-1H-indole implique généralement l'introduction du groupe difluoroéthyle sur le cycle indole. Une méthode courante est la réaction du 2,3-dihydro-1H-indole avec un agent difluoroéthylant dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base, telle que le carbonate de potassium, et d'un solvant, tel que le diméthylformamide (DMF), à des températures élevées.
Méthodes de production industrielle
La production industrielle du 5-(1,1-Difluoroéthyl)-2,3-dihydro-1H-indole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(1,1-Difluoroéthyl)-2,3-dihydro-1H-indole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe difluoroéthyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété d'indoles substitués.
Applications de la recherche scientifique
Le 5-(1,1-Difluoroéthyl)-2,3-dihydro-1H-indole a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement d'agrochimiques et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action du 5-(1,1-Difluoroéthyl)-2,3-dihydro-1H-indole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluoroéthyle peut améliorer l'affinité de liaison du composé à certaines enzymes ou récepteurs, conduisant à ses effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-(1,1-Difluoroéthyl)-2H-pyrazole-3-carboxylique
- 1-(2,2-Dibromo-1,1-difluoroéthyl)-3,5-difluoro-adamantane
- 1-{[4-(1,1-Difluoroéthyl)phényl]éthynyl}isoquinoléine
Unicité
Le 5-(1,1-Difluoroéthyl)-2,3-dihydro-1H-indole est unique en raison de sa structure spécifique et de la présence du groupe difluoroéthyle, qui peut conférer des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
5-(1,1-difluoroethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H11F2N/c1-10(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6,13H,4-5H2,1H3 |
Clé InChI |
ZSVOVULUCYHEJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)NCC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)


![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12272080.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)

![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)

![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12272115.png)
![N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272125.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide](/img/structure/B12272142.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12272144.png)
![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)
